2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine
Overview
Description
2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research . It has a molecular weight of 211.57 .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H5ClF3N3/c7-6-12-1-3(8)5(13-6)11-2-4(9)10/h1,4H,2H2,(H,11,12,13)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
The physical form of this compound is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis of Novel Compounds
2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine is a versatile compound used in the synthesis of novel compounds with potential pharmaceutical applications. For instance, it is used in the synthesis of 2,4-disubstituted-5-fluoropyrimidines, which are being explored as potential kinase inhibitors, an essential target in cancer therapy (Wada et al., 2012).
Anti-HIV Activity
This compound has also been involved in the synthesis of novel MC-1220 analogs. These analogs have shown promising results in the inhibition of HIV-1, making them significant in the research of new treatments for HIV (Loksha et al., 2016).
Antifungal and Antiprotozoal Activity
Additionally, derivatives of this compound have been synthesized for their potential as antifungal and antiprotozoal agents. These derivatives have been tested against organisms like Pneumocystis carinii and Toxoplasma gondii, showing significant inhibitory activity, which is crucial for developing new drugs against these pathogens (Robson et al., 1997).
Chemical Properties Analysis
Research has also focused on analyzing the chemical properties of related compounds. For example, a study involving 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, a structurally similar compound, provided insights into its molecular structure, stability, and potential biological activity using techniques like FT-IR, FT-Raman, and NMR (Aayisha et al., 2019).
Tubulin Inhibition in Cancer Therapy
Furthermore, related triazolopyrimidines have been synthesized and tested for their anticancer properties, showing a unique mechanism of tubulin inhibition, which is vital for the development of new cancer therapies (Zhang et al., 2007).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
A related compound, 5-chloro-n2-[(1s)-1-(5-fluoropyrimidin-2-yl)ethyl]-n4-(5-methyl-1h-pyrazol-3-yl)pyrimidine-2,4-diamine, is known to inhibit the jak2 kinase .
Mode of Action
It’s worth noting that related fluoropyrimidines can react with various amines in the presence of k2co3, via c-n bond-forming reactions .
Biochemical Pathways
Related compounds have been used in the synthesis of benzamide scaffolds as potent antagonists against p2x7 receptors .
Result of Action
Related compounds have been used as potent inhibitors of the jak2 kinase .
Action Environment
It’s worth noting that the compound has a storage temperature of 4°c , which suggests that temperature could be an important environmental factor for its stability.
Properties
IUPAC Name |
2-chloro-N,N-diethyl-5-fluoropyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClFN3/c1-3-13(4-2)7-6(10)5-11-8(9)12-7/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGKESMWFPFIOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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